molecular formula C8H20N2Si B1590842 Bis(diethylamino)silane CAS No. 27804-64-4

Bis(diethylamino)silane

Cat. No. B1590842
CAS RN: 27804-64-4
M. Wt: 172.34 g/mol
InChI Key: MVYGKQJKGZHAAI-UHFFFAOYSA-N
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Description

Bis(diethylamino)silane, or BDEAS, is an organosilicon compound used in a variety of applications. It is a colorless liquid with a distinct smell and is highly volatile. It is used in a variety of industries, including electronics, pharmaceuticals, and chemical synthesis. BDEAS is also used in a variety of scientific research applications, such as in the synthesis of compounds, in the manipulation of proteins, and in the study of biochemical and physiological effects.

Scientific Research Applications

Atomic Layer Deposition

Bis(diethylamino)silane (BDEAS) has been evaluated as a liquid-phase silicon precursor for low-temperature atomic layer deposition (ALD) of hafnium silicate films. This process involves using ozone as an oxidizing agent and tetrakis(diethylamino)hafnium as the source of hafnium. The overlapping temperature process windows for silicon dioxide and hafnium oxide deposition are particularly advantageous for ALD of HfSiOx films, allowing for excellent tunability of film composition (Rajesh Katamreddy, B. Feist, C. Takoudis, 2008).

Synthesis of Photoelectronic Polymers

BDEAS derivatives have been used in melt copolymerization reactions with 2,7-dihydroxyfluoren-9-one to yield poly[oxy(2,7-fluoren-9-onenylene)oxy(diorganosilylene)]s. These polymers contain the fluoren-9-one fluorescent aromatic group in the main chain and exhibit strong absorption and fluorescence emission bands in THF solution. Their thermal stability suggests potential applications in photoelectronic devices (Euna Jung, Y. Park, 2012).

Corrosion Control and Rubber Bonding

Research has shown the effectiveness of mixtures of bis-amino and bis-polysulfur silanes, including BDEAS, for corrosion control on various metals and for bonding silane-treated metals to paint systems and rubber compounds. This approach has been beneficial for materials like steel, aluminum, and magnesium (W. J. Van Ooij, D. Zhu, G. Prasad, S. Jayaseelan, Y. Fu, N. Teredesai, 2000).

properties

InChI

InChI=1S/C8H20N2Si/c1-5-9(6-2)11-10(7-3)8-4/h5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVYGKQJKGZHAAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)[Si]N(CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20N2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401301011
Record name N,N,N′,N′-Tetraethylsilanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401301011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(diethylamino)silane

CAS RN

27804-64-4
Record name N,N,N′,N′-Tetraethylsilanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401301011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N,N',N'-tetraethylsilanediamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.159.342
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
298
Citations
H Roh, HL Kim, K Khumaini, H Son, D Shin… - Applied Surface …, 2022 - Elsevier
We investigated the effect of deposition temperature on the properties of the silicon oxide films produced by alternating exposures to bis(diethylamino)silane (BDEAS) and ozone (O 3 ). …
Number of citations: 11 www.sciencedirect.com
R Katamreddy, B Feist, C Takoudis - Journal of The …, 2008 - iopscience.iop.org
Bis (diethylamino) silane is studied and evaluated as a liquid-phase, silicon precursor in the low-temperature atomic layer deposition (ALD) of hafnium silicate films. The depositions …
Number of citations: 23 iopscience.iop.org
JY Byun, YJ Ji, KH Kim, KS Kim, HW Tak… - …, 2020 - iopscience.iop.org
Silicon nitrides, deposited by capacitively coupled plasma (CCP)-type plasma enhanced atomic layer deposition (PEALD), are generally applied to today’s nanoscale semiconductor …
Number of citations: 10 iopscience.iop.org
P Jae-Min, NOH Yong-Ho, J HWANG… - 한국진공학회학술발표회 …, 2016 - dbpia.co.kr
Silicon nitride has been one of the most widely used dielectric materials for various semiconductor device applications, such as gate spacer, contact etch stop layer, passivation layer, …
Number of citations: 0 www.dbpia.co.kr
E Jung, YT Park - Bulletin of the Korean Chemical Society, 2012 - Citeseer
Melt copolymerization reactions of several bis (diethylamino) silane derivatives, bis (diethylamino) methylphenylsilane, bis (diethylamino) methyloctylsilane, 1, 2-bis (diethylamino) …
Number of citations: 6 citeseerx.ist.psu.edu
SJ Won, S Suh, MS Huh, HJ Kim - IEEE Electron Device Letters, 2010 - ieeexplore.ieee.org
… In this letter, SiO2 films were deposited at 280 ◦C by plasma-enhanced atomic layer deposition (ALD) using bis-diethylamino-silane and O2 plasma. The electrical conduction …
Number of citations: 80 ieeexplore.ieee.org
MG Voronkov, NN Vlasova, LI Belousova… - Russian Journal of …, 2008 - Springer
Reactions were investigated between acyl iodides RCOI (R = Me, Ph) and organosilicon amines of two classes: trimethyl(diethylamino)silane, dimethyl-bis(diethylamino)silane, and …
Number of citations: 6 link.springer.com
A Mallikarjunan, H Chandra, M Xiao, X Lei… - Journal of Vacuum …, 2015 - pubs.aip.org
Conformal and continuous silicon oxide films produced by atomic layer deposition (ALD) are enabling novel processing schemes and integrated device structures. The increasing drive …
Number of citations: 37 pubs.aip.org
CH Yoder, JJ Zuckerman - Inorganic Chemistry, 1966 - ACS Publications
Absorptions characteristic of silylamines occur in the lOOO-DOO-cmw1 region. 1 A recent study in this labora-tory of N14-and N15-trimethylsilylaniline isotopomeric pairs allowed …
Number of citations: 15 pubs.acs.org
N Leick, JMM Huijs, RA Ovanesyan… - Plasma Processes …, 2019 - Wiley Online Library
The surface reactions during atomic layer deposition (ALD) of SiN x were studied using in situ attenuated total reflection Fourier transform infrared spectroscopy. Specifically, di(sec‐…
Number of citations: 12 onlinelibrary.wiley.com

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